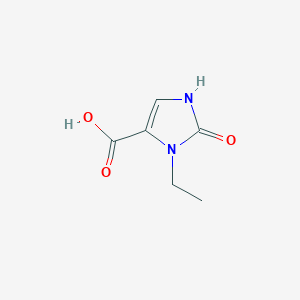

1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with an ethyl group, a hydroxyl group, and a carboxylic acid group. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles under mild conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of 4-cyano-1,2-diphenyl-1H-imidazole-5-carboxylic acid ethyl ester with methyl ethanolamine .

Industrial Production Methods: Industrial production methods often involve the use of robust and scalable synthetic routes. For example, the reaction mass can be quenched into an ammonium chloride solution, followed by extraction with ethyl acetate. The organic phase is then separated, washed with brine, dried over sodium sulfate, and concentrated in vacuo to yield the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: Electrophilic substitution reactions are common due to the presence of the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications .

Applications De Recherche Scientifique

Medicinal Applications

1-Ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid exhibits potential therapeutic properties. It is being researched for its role in:

- Antimicrobial Activity : Studies have indicated that derivatives of imidazole compounds can exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases, including cancer and metabolic disorders. For instance, it has shown promise in modulating the activity of matrix metalloproteinases, which are involved in tumor progression .

Material Science Applications

The compound's unique chemical structure allows it to be used in:

- Biomaterials Development : Due to its biocompatibility, this compound is being explored for use in drug delivery systems and tissue engineering . Its ability to form stable complexes with metal ions can enhance the properties of polymeric materials used in biomedical applications.

Case Study 1: Antimicrobial Properties

A study published in the European Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results demonstrated that certain modifications to the imidazole ring significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Enzyme Inhibition

Research highlighted in the Journal of Medicinal Chemistry focused on the enzyme inhibition capabilities of imidazole derivatives. The study found that this compound effectively inhibited matrix metalloproteinases, suggesting its potential use as a therapeutic agent in cancer treatment .

Mécanisme D'action

The mechanism of action of 1-ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as a potent blocker of the GABA receptor, which is crucial for its anticonvulsant properties. Additionally, it inhibits rat liver microsomes and has a high affinity for the enzyme cilexetil, responsible for converting cilexetil into its active form .

Comparaison Avec Des Composés Similaires

1-(2-Hydroxyethyl)imidazole: This compound shares a similar imidazole core but differs in the substitution pattern.

Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: Another related compound with different substituents, used for its pharmacological properties.

Uniqueness: 1-Ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

1-Ethyl-2-hydroxy-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2O3, with a molecular weight of approximately 158.17 g/mol. The structure features an imidazole ring, which is crucial for its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of imidazole derivatives, including this compound. Research indicates that compounds in this class exhibit activity against various viruses, including orthopoxviruses.

A study evaluating a series of imidazole derivatives reported promising antiviral activity against the Vaccinia virus (VACV). The most effective derivatives demonstrated IC50 values in the low micromolar range, indicating potent inhibition of viral replication. For instance, ethyl 1-hydroxy-4-methyl-2-(4-trifluoromethyl)phenyl-1H-imidazole-5-carboxylate showed an IC50 of 0.35 μM against VACV, highlighting the potential for further development as antiviral agents .

Anticancer Activity

The compound has also been investigated for anticancer properties. In vitro studies have shown that certain imidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. These effects are often attributed to their ability to interact with specific cellular targets involved in cancer pathways.

For example, a derivative structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines with selectivity indices suggesting low toxicity to normal cells .

The biological activity of this compound is primarily mediated through its interaction with cellular targets:

- Inhibition of Viral Enzymes : The compound may inhibit viral enzymes essential for replication, thereby limiting viral proliferation.

- Modulation of Signaling Pathways : It can affect key signaling pathways involved in cell survival and apoptosis, leading to increased cancer cell death.

- Interaction with Receptors : The imidazole ring allows for interactions with various receptors, potentially modulating their activity.

Case Studies

Several case studies have been documented that illustrate the efficacy of imidazole derivatives:

These studies underscore the need for further exploration into the therapeutic potential of this compound.

Propriétés

IUPAC Name |

3-ethyl-2-oxo-1H-imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-8-4(5(9)10)3-7-6(8)11/h3H,2H2,1H3,(H,7,11)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWOUJFGFKGGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CNC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.